molecular formula C7H10O2 B14615703 5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one CAS No. 59664-81-2

5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one

Cat. No.: B14615703
CAS No.: 59664-81-2
M. Wt: 126.15 g/mol
InChI Key: FGOAKAXMFGWFIX-UHFFFAOYSA-N
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Description

5-Methyl-3-oxabicyclo[320]heptan-2-one is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one typically involves stereoselective methods. One common approach is the desymmetrization of a precursor molecule to form the desired bicyclic structure . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and catalytic processes used in laboratory settings can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one involves its interaction with molecular targets through its functional groups. These interactions can affect various pathways, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of structural modifications on chemical and biological properties.

Properties

CAS No.

59664-81-2

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

5-methyl-3-oxabicyclo[3.2.0]heptan-2-one

InChI

InChI=1S/C7H10O2/c1-7-3-2-5(7)6(8)9-4-7/h5H,2-4H2,1H3

InChI Key

FGOAKAXMFGWFIX-UHFFFAOYSA-N

Canonical SMILES

CC12CCC1C(=O)OC2

Origin of Product

United States

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